molecular formula C10H10F3NO B14053077 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one

1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14053077
M. Wt: 217.19 g/mol
InChI Key: JZRGAEOIWLWMJG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one typically involves the introduction of the trifluoromethyl group and the amino group onto the phenyl ring, followed by the formation of the propanone moiety. One common method involves the reaction of 3-nitro-4-(trifluoromethyl)benzaldehyde with a suitable amine under reductive conditions to form the corresponding amine derivative. This intermediate is then subjected to further reactions to introduce the propanone group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NO/c1-2-9(15)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

JZRGAEOIWLWMJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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